3'-Azido-ddUTP
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is a modified nucleoside triphosphateThese compounds are characterized by a pyrimidine base linked to a ribose sugar, which is further esterified with three phosphate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- typically involves the modification of uridine nucleosidesThis is often achieved through a series of protection and deprotection steps, along with the use of specific reagents such as triphosphate donors .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
Substitution Reactions: Products include substituted uridine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. It acts as a chain terminator during DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-[3-(SulfoCy5-amino)propargyl]-
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is unique due to the presence of the azido group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification allows it to act as a potent inhibitor of nucleic acid synthesis, making it valuable in antiviral and anticancer research .
Properties
CAS No. |
119388-79-3 |
---|---|
Molecular Formula |
C9H14N5O13P3 |
Molecular Weight |
493.15 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)25-6(5)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
CJGINCQDGMLDAF-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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